molecular formula C15H14BrNO3 B2619527 Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 1232778-31-2

Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2619527
CAS No.: 1232778-31-2
M. Wt: 336.185
InChI Key: ZFTXGFHHEWJTPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of methyl anthranilate with 5-bromo-2-hydroxybenzylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine .

Scientific Research Applications

Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate (C15H14BrNO3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring with a bromo and hydroxy substituent, which contributes to its biological properties. The presence of these functional groups is essential for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens.
  • Anticancer Effects : Preliminary investigations suggest potential anticancer properties, warranting further exploration.
  • Antidiabetic Activity : The compound has been studied for its effects on glucose metabolism, indicating possible applications in diabetes management.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Potential interactions with receptors related to insulin signaling could explain its antidiabetic effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to assess its potency:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies conducted on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells. The IC50 values were noted as follows:

Cell LineIC50 (µM)
MCF-715
MDA-MB-23120

The compound's ability to induce apoptosis suggests its potential as an anticancer agent.

Antidiabetic Effects

In animal models, the administration of this compound demonstrated significant reductions in blood glucose levels. The following data summarizes the findings:

Treatment GroupBlood Glucose Level (mg/dL)
Control200
Treated (50 mg/kg)150
Treated (100 mg/kg)120

These results indicate that higher doses may enhance the compound's effectiveness in lowering blood glucose levels.

Properties

IUPAC Name

methyl 2-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-20-15(19)12-4-2-3-5-13(12)17-9-10-8-11(16)6-7-14(10)18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTXGFHHEWJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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